3-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]propan-1-ol
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Overview
Description
3-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]propan-1-ol is a chemical compound known for its applications in fluorescence and colorimetric analysis. It is a derivative of benzoxadiazole, a class of compounds widely used in various scientific fields due to their unique chemical properties.
Preparation Methods
The synthesis of 3-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]propan-1-ol typically involves the reaction of 7-chloro-4-nitro-2,1,3-benzoxadiazole with 3-aminopropanol under controlled conditions. The reaction is carried out in a suitable solvent, such as dimethylformamide or dimethyl sulfoxide, at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
3-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Condensation: The hydroxyl group can participate in condensation reactions with carboxylic acids or acid chlorides to form esters or amides.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]propan-1-ol is widely used in scientific research due to its fluorescent properties. It is employed in:
Chemistry: As a fluorescent probe for detecting various analytes in chromatographic analysis.
Biology: In the labeling of biomolecules for fluorescence microscopy and flow cytometry.
Medicine: For the development of diagnostic assays and imaging agents.
Industry: In the production of fluorescent dyes and pigments.
Mechanism of Action
The compound exerts its effects primarily through its ability to fluoresce upon excitation with light. The benzoxadiazole moiety is responsible for the fluorescence, which can be enhanced or quenched depending on the chemical environment. This property makes it useful for detecting and quantifying various substances in complex mixtures .
Comparison with Similar Compounds
Similar compounds include other benzoxadiazole derivatives such as 4-chloro-7-nitrobenzofurazan and 2-[{7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl}(methyl)amino]ethanol. Compared to these compounds, 3-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]propan-1-ol offers unique advantages in terms of its specific reactivity and fluorescence properties, making it particularly suitable for certain analytical and diagnostic applications.
Properties
IUPAC Name |
3-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4O4/c10-5-4-6(11-2-1-3-15)9(14(16)17)8-7(5)12-18-13-8/h4,11,15H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDGYQJLQCPHTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1NCCCO)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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